molecular formula C11H15ClN2O B12789766 (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride CAS No. 58867-66-6

(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride

Cat. No.: B12789766
CAS No.: 58867-66-6
M. Wt: 226.70 g/mol
InChI Key: GPZTWQJQLOGTOC-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, playing crucial roles in cell biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. It can inhibit the activity of enzymes like myeloperoxidase, which is involved in inflammatory responses. The indole ring structure allows it to bind to multiple receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • 5-Methoxy-2-methylindole
  • 5-Methoxyindole-2-carboxylic acid
  • 2-Methylindole

Comparison: While all these compounds share the indole core structure, (5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

58867-66-6

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

(5-methoxy-2-methyl-1H-indol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-7-5-8-9(6-12)11(14-2)4-3-10(8)13-7;/h3-5,13H,6,12H2,1-2H3;1H

InChI Key

GPZTWQJQLOGTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2CN)OC.Cl

Origin of Product

United States

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